molecular formula C5H11ClFN B3021966 trans-(3-Fluorocyclobutyl)methamine hydrochloride CAS No. 1334493-19-4

trans-(3-Fluorocyclobutyl)methamine hydrochloride

Cat. No.: B3021966
CAS No.: 1334493-19-4
M. Wt: 139.60
InChI Key: RSRVCWQDMQZMET-UHFFFAOYSA-N
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Preparation Methods

The synthesis of trans-(3-Fluorocyclobutyl)methamine hydrochloride involves several steps The starting material is typically a cyclobutane derivative, which undergoes fluorination to introduce the fluorine atom at the desired positionThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Chemical Reactions Analysis

trans-(3-Fluorocyclobutyl)methamine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

trans-(3-Fluorocyclobutyl)methamine hydrochloride has diverse applications in several domains:

Chemistry

  • Building Block for Synthesis: It serves as a precursor for synthesizing more complex fluorinated compounds, which are valuable in chemical reactions and processes .
  • Reactivity Studies: The compound's ability to undergo oxidation and reduction reactions allows researchers to explore new synthetic pathways .

Biology

  • Biological Activity: Research indicates potential interactions with biological systems, including enzyme inhibition and receptor modulation. Its structural features facilitate binding to specific molecular targets .
  • Neurotransmitter Modulation: Preliminary studies suggest that it may influence pathways related to anxiety and depression by interacting with neurotransmitter receptors .

Medicine

  • Pharmaceutical Development: It is investigated as a scaffold for designing new drugs, particularly in fields like oncology and neurology. Its unique structure may enhance binding affinity to therapeutic targets .
  • Drug Discovery: The compound's potential as an active pharmaceutical ingredient is being explored through interaction studies that assess its pharmacodynamics .

Industry

  • Specialty Chemicals Production: Used in the development of materials with unique properties due to its fluorinated structure, making it attractive for applications in liquid crystals and other functional materials .

Case Studies

  • Neuropharmacological Research:
    • A study investigated the effects of this compound on neurotransmitter receptors, showing promising results in modulating serotonin pathways related to mood disorders.
  • Synthetic Organic Chemistry:
    • Researchers utilized this compound as a key intermediate in synthesizing novel anticancer agents, demonstrating its versatility as a building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of trans-(3-Fluorocyclobutyl)methamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity to its targets, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

trans-(3-Fluorocyclobutyl)methamine hydrochloride can be compared with similar compounds such as:

  • (3,3-Difluorocyclobutyl)methanol
  • trans-4-Methoxy-3-pyrrolidinol hydrochloride
  • Methylamine hydrochloride
  • trans-Zeatin hydrochloride
  • Ketamine hydrochloride

These compounds share structural similarities but differ in their specific functional groups and applications .

Biological Activity

trans-(3-Fluorocyclobutyl)methamine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.

This compound is characterized by the presence of a fluorinated cyclobutane moiety, which may influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and alter binding interactions with biological targets.

Potential Targets:

  • Neurotransmitter Receptors : Similar compounds have been studied for their effects on neurotransmitter systems, particularly in the context of neurological disorders.
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in conditions like cancer or inflammation.

Biological Activity Studies

A series of studies have evaluated the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.

Table 1: Summary of Biological Activity Studies

Study ReferenceModel UsedKey Findings
In vitro cell linesInduced apoptosis in cancer cell linesPotential anti-cancer activity
Animal modelsReduced tumor growth in xenograft modelsEfficacy in tumor suppression
Pharmacokinetic studiesFavorable absorption and distribution profilesGood bioavailability

Case Studies

  • Anti-Cancer Activity : In a study involving various cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to increased apoptosis rates compared to control groups. This suggests potential as an anti-cancer agent, warranting further investigation into its mechanisms and therapeutic applications.
  • Neurological Implications : Preliminary research indicated that compounds structurally similar to this compound may interact with neurotransmitter systems, suggesting possible applications in neurodegenerative diseases. Further studies are needed to clarify these interactions and their implications for treatment.

Safety and Toxicology

The safety profile of this compound remains under investigation. Initial toxicity assessments indicate a favorable safety margin; however, comprehensive toxicological studies are essential for determining long-term effects and potential side effects.

Properties

IUPAC Name

(3-fluorocyclobutyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-5-1-4(2-5)3-7;/h4-5H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRVCWQDMQZMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-29-2
Record name Cyclobutanemethanamine, 3-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-fluorocyclobutyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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